![molecular formula C15H25N3O6 B149120 (2,5-Dioxopyrrolidin-1-yl) (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate CAS No. 133506-39-5](/img/structure/B149120.png)

(2,5-Dioxopyrrolidin-1-yl) (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

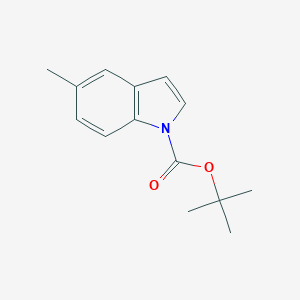

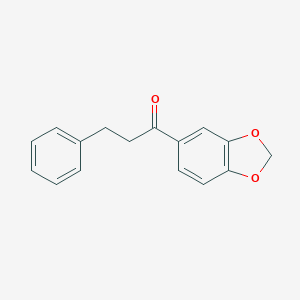

The compound “(2,5-Dioxopyrrolidin-1-yl) (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate” is a pyrrolidine-2,5-dione derivative . It has a molecular weight of 328.37 .

Synthesis Analysis

The synthesis of similar compounds involves a coupling reaction of commercially available Boc-d-alanine or Boc-l-alanine with benzylamine or 2-fluorobenzylamine in the presence of dicyclohexylcarbodiimide (DCC) as the coupling agent . The Boc group is then removed with trifluoroacetic acid (TFA) followed by neutralization with ammonium hydroxide .Molecular Structure Analysis

The compound has a complex molecular structure with a pyrrolidine ring . The InChI code for the compound is 1S/C15H24N2O6/c1-6-9(2)12(16-14(21)22-15(3,4)5)13(20)23-17-10(18)7-8-11(17)19/h9,12H,6-8H2,1-5H3,(H,16,21)/t9-,12-/m0/s1 .Chemical Reactions Analysis

The compound is likely to participate in reactions typical for pyrrolidine-2,5-dione derivatives . In the crystal, molecules are linked via pairs of weak C-H⋯O hydrogen bonds, forming inversion dimers which stack along the c axis .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 328.37 .科学的研究の応用

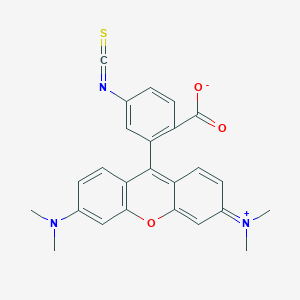

Biomedical Applications

Research has demonstrated that derivatives of the given compound have potential in biomedical applications. For instance, a study developed a multicomponent reaction for synthesizing 5-isoxazolyl-5H-chromeno[2,3-b]pyridine scaffold, indicating promising biomedical applications (Vereshchagin et al., 2015).

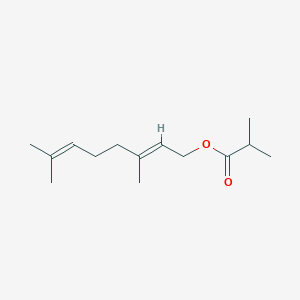

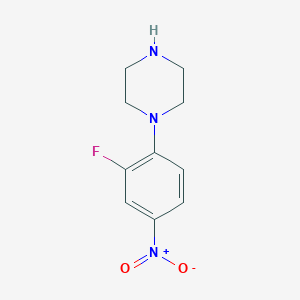

Transdermal Permeation Enhancers

Compounds structurally related to the query chemical have been explored for their role as transdermal permeation enhancers. Specifically, derivatives of hexanoic acid have shown significant activity as enhancers, improving the transdermal delivery of drugs (Farsa, Doležal, & Hrabálek, 2010).

Synthesis of β-Amino Alcohols

The compound has been implicated in the synthesis of β-amino alcohols from methyl epoxy stearate, highlighting its importance in creating renewable raw materials from functionalized fatty acids (Singh & Kamboj, 2010).

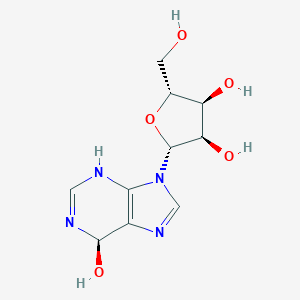

Advanced Glycation End Products (AGEs)

Research on short-chained α-hydroxycarbonyl compounds, including those related to the query compound, has contributed to understanding the formation of advanced glycation end products (AGEs), which are significant in the study of aging and chronic diseases (Rau & Glomb, 2022).

Synthesis of Functionalized Polymers

The compound's derivatives have been used in the synthesis of amino-functionalized (meth)acryl polymers, demonstrating the versatility of this chemical in creating polymers with potential applications in various fields, including biomedical engineering and materials science (Ritter, Tabatabai, & Herrmann, 2016).

Safety And Hazards

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O6/c1-15(2,3)23-14(22)17-10(6-4-5-9-16)13(21)24-18-11(19)7-8-12(18)20/h10H,4-9,16H2,1-3H3,(H,17,22)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLPZHBCNFXHDS-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCN)C(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Lys-OSu | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B149044.png)